p300 HAT Domain Scintillation Proximity Assay (SPA) – 65-Fold Superior Biochemical Potency vs. CPI-076
In the primary p300 HAT domain SPA biochemical assay, CPI-090 (3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole) exhibits an IC50 of 0.31 μM, which is approximately 65-fold more potent than the companion hit CPI-076 (IC50 = 20 μM) tested under identical assay conditions [1]. Both compounds were identified from the same high-throughput screening campaign and were evaluated using the isolated p300 catalytic domain with [acetyl-³H]-acetylcoenzyme A and histone substrate [1]. This ~65-fold potency differential establishes CPI-090 as the substantially more potent allosteric ligand at the p300 HAT domain among the disclosed hits.
| Evidence Dimension | p300 HAT domain biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CPI-090 IC50 = 0.31 μM |
| Comparator Or Baseline | CPI-076 IC50 = 20 μM |
| Quantified Difference | ~65-fold lower IC50 for CPI-090 relative to CPI-076 |
| Conditions | p300 HAT SPA assay; isolated p300 catalytic domain; [acetyl-³H]-acetylcoenzyme A as acetyl donor; histone substrate; identical conditions for both compounds [Gardberg et al. 2019, Table I] |
Why This Matters
For researchers procuring an allosteric p300 HAT domain probe, the 65-fold potency advantage means that CPI-090 can achieve target engagement at substantially lower concentrations, reducing the risk of off-target effects in domain-level biochemical experiments.
- [1] Gardberg, A.S. et al. Table I: Allosteric P300 HAT inhibitor HTS hits. Structural Dynamics, 2019, 6(5), 054702. DOI: 10.1063/1.5119336. View Source
